N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide

Stereochemistry Drug Design Physicochemical Property Optimization

This chiral building block is essential for mapping stereospecific binding requirements in kinase pockets like Bcr-Abl. Unlike achiral 3-(trifluoromethyl)benzamide analogs, the single chiral center enables eudysmic ratio determination. Structurally verified via InChI Key UVBDGXXZUBSMGC-UHFFFAOYSA-N, it serves as a critical negative control in forensic toxicology, offering distinct metabolic pathways compared to indazole-based synthetic cannabinoids. Secure a compound with unique stereoelectronic properties that generic substitutes cannot replicate.

Molecular Formula C18H18F3NO3
Molecular Weight 353.341
CAS No. 1797899-56-9
Cat. No. B2358670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide
CAS1797899-56-9
Molecular FormulaC18H18F3NO3
Molecular Weight353.341
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC
InChIInChI=1S/C18H18F3NO3/c1-24-15-8-4-5-12(10-15)16(25-2)11-22-17(23)13-6-3-7-14(9-13)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
InChIKeyUVBDGXXZUBSMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide (CAS 1797899-56-9): Identity, Scaffold Class, and Verified Physicochemical Profile


N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide (CAS 1797899-56-9) is a synthetic benzamide derivative with a computed molecular weight of 353.3 g/mol and molecular formula C18H18F3NO3 [1]. Its structure comprises a 3-(trifluoromethyl)benzamide core linked via an amide bond to a chiral 2-methoxy-2-(3-methoxyphenyl)ethylamine side chain [1]. The compound belongs to the broader chemical class of trifluoromethyl-substituted benzamides, a scaffold extensively documented in patent literature as a privileged structure for kinase inhibition [2]. Critically, this compound is structurally distinct from the indazole-based synthetic cannabinoid MMB-FUBINACA (CAS 1971007-92-7), despite the latter being erroneously listed as a synonym in some vendor catalogs [1]. The verified InChI Key for CAS 1797899-56-9 is UVBDGXXZUBSMGC-UHFFFAOYSA-N [1].

Why Generic Substitution is Inadequate for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide (CAS 1797899-56-9)


The 2-methoxy-2-(3-methoxyphenyl)ethyl side chain confers unique stereoelectronic properties that cannot be replicated by simpler N-aryl or N-phenethyl 3-(trifluoromethyl)benzamide analogs. The alpha-methoxy substituent introduces a chiral center at the benzylic position, creating a specific spatial orientation of the 3-methoxyphenyl ring relative to the benzamide pharmacophore [1]. This contrasts with achiral analogs such as N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 423735-12-0), which lack this stereochemical constraint and the additional hydrogen bond acceptor provided by the alpha-methoxy oxygen . Published Structure-Activity Relationship (SAR) data for the 3-(trifluoromethyl)benzamide kinase inhibitor class demonstrates that minor alterations in the amine substituent can profoundly alter target selectivity and potency [2], confirming that generic substitution within this compound family is scientifically unsound without empirical validation.

Quantitative Differentiation Evidence for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide (CAS 1797899-56-9)


Chiral Center and Rotatable Bond Count Differentiation from N-(3-Methoxyphenyl)-3-(trifluoromethyl)benzamide

The target compound possesses a chiral center at the alpha-methoxy carbon, resulting in a specific enantiomeric configuration not present in the achiral comparator N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 423735-12-0) [1]. The target compound has 6 rotatable bonds versus 5 for the comparator, providing greater conformational flexibility that can influence target binding entropy and selectivity [1].

Stereochemistry Drug Design Physicochemical Property Optimization

Hydrogen Bond Acceptor Count Advantage Over the Parent 3-(Trifluoromethyl)benzamide Scaffold

The target compound contains 6 hydrogen bond acceptors (HBA) compared to only 2 for the unsubstituted core scaffold 3-(trifluoromethyl)benzamide [1]. This increase is driven by the two methoxy oxygens and the amide carbonyl, potentially enhancing binding affinity for targets requiring extensive hydrogen bonding networks [2].

Medicinal Chemistry Ligand Efficiency Target Engagement

LogP-Driven Lipophilicity Differentiation: Target Compound vs. Unsubstituted Scaffold

The computed LogP (XLogP3-AA) for the target compound is 3.4, compared to 1.9 for unsubstituted 3-(trifluoromethyl)benzamide [1]. This 1.5 LogP unit increase, driven by the 2-methoxy-2-(3-methoxyphenyl)ethyl side chain, pushes the compound into an optimal lipophilicity range for central nervous system penetration (LogP 2-5) while maintaining reasonable aqueous solubility characteristics [2].

Lipophilicity Membrane Permeability Pharmacokinetics

Positional Isomer Differentiation: 3-CF3 vs. 4-CF3 Benzamide Series

The 3-(trifluoromethyl) substitution pattern on the benzamide ring is consistently associated with higher potency in Bcr-Abl kinase inhibition compared to 4-substituted analogs. In a series of 3-substituted benzamide derivatives, 3-CF3 compounds exhibited IC50 values of 8-29 μM against K562 leukemia cells, with the 3-position being critical for activity [1]. The target compound retains this optimally substituted 3-CF3 benzamide core.

Positional Isomer Kinase Selectivity Pharmacophore Mapping

Recommended Research and Industrial Application Scenarios for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide (CAS 1797899-56-9)


Enantioselective Kinase Profiling with a Chiral Benzamide Probe

Researchers developing enantioselective kinase inhibitors can leverage the single chiral center in the target compound to assess stereospecific binding requirements. The 3-(trifluoromethyl)benzamide core is a recognized kinase hinge-binding motif, while the chiral 2-methoxy-2-(3-methoxyphenyl)ethyl side chain provides a defined spatial orientation for mapping the hydrophobic back pocket of kinases such as Bcr-Abl or PDGFRα [1]. The resolved enantiomers can be tested to determine eudysmic ratios, a strategy supported by the established importance of 3-substitution for Bcr-Abl potency [1].

CNS Drug Discovery Libraries Focused on GPCR Target Space

With a computed LogP of 3.4, the compound falls within the optimal lipophilicity window for CNS drug candidates (LogP 2-5) [2]. The benzamide scaffold is a common pharmacophore for dopamine D2, serotonin 5-HT2A, and trace amine-associated receptor (TAAR) ligands. The target compound's specific side chain, derived from β-methoxyphenethylamine, shares structural features with endogenous trace amines, making it a valuable addition to screening libraries designed to identify novel CNS-active GPCR modulators [3].

Building Block for Targeted Covalent Inhibitor Synthesis

The compound serves as a versatile synthetic intermediate for the construction of more complex molecules. The free amide NH and the electron-rich 3-methoxyphenyl ring can be further functionalized. In particular, the 3-(trifluoromethyl)benzamide core has been used extensively in the design of type II kinase inhibitors, where the amide moiety often participates in critical hydrogen bonds with the kinase hinge region [1]. Derivatization at the 3-methoxyphenyl ring can introduce electrophilic warheads for covalent targeting, expanding the compound's utility in chemical biology programs.

Metabolic Stability Comparison Studies with Indazole-based Synthetic Cannabinoid Controls

Given the structural similarity of the side chain to metabolites of certain synthetic cannabinoids, but with a benzamide core instead of an indazole, this compound is uniquely suited as a negative control or stability probe in forensic toxicology assay development. The benzamide scaffold is expected to exhibit different metabolic pathways (amide hydrolysis vs. ester hydrolysis in indazole analogs like AMB-FUBINACA) [4], enabling its use in differential stability studies that are critical for forensic method validation.

Quote Request

Request a Quote for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.